molecular formula C16H23N3O2 B1444322 tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate CAS No. 857730-07-5

tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate

Cat. No. B1444322
M. Wt: 289.37 g/mol
InChI Key: TWIKRZQKTNHVLZ-UHFFFAOYSA-N
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Description

“tert-Butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine]-1-carboxylate” is a chemical compound with the CAS Number: 857730-07-5. It has a molecular weight of 289.38 . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine]-1-carboxylate. The InChI code for this compound is 1S/C16H23N3O2/c1-15(2,3)21-14(20)19-9-6-16(7-10-19)11-18-13-12(16)5-4-8-17-13/h4-5,8H,6-7,9-11H2,1-3H3,(H,17,18) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 289.38 .

Scientific Research Applications

  • Synthesis and Structural Studies : A study reported the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting the development of N-2 tert-butyl pyrazolospirolactam core from ethyl 3-amino-1H-pyrazole-4-carboxylate. This research is significant for its streamlined synthesis approach and its application in creating potent analogues of ACC inhibitors (Huard et al., 2012).

  • Intermediate in Biologically Active Compounds : Another research focused on synthesizing Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in crizotinib, a biologically active compound. The study presented a three-step synthesis using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016).

  • Antitumor Activities : A synthesis of a spirocyclic oxindole analogue and its screening against various cancer cells was reported. This study is notable for its innovative approach in creating spirocyclic azaoxindole analogues with inhibitory activities, particularly against human lung cancer cells (Hong, Huang, & Teng, 2011).

  • Chemical Structure Analysis : Research on tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate delved into the chemical structure, revealing insights into the compound's molecular configuration (Richter et al., 2009).

  • Synthesis of Related Compounds : Studies have also been conducted on the synthesis of similar compounds like Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate and their structural characterization, providing a deeper understanding of related molecular structures (Naveen et al., 2007).

  • Development of Novel Synthesis Methods : A study presented a novel synthesis method for spiropiperidine-based compounds, emphasizing the importance of anilide formation and intramolecular cyclization in the creation of spiro[indole-3,4′-piperidin]-2-ones (Freund & Mederski, 2000).

Safety And Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P280, P305, P338, P351 . It is recommended to store this compound in a refrigerator .

properties

IUPAC Name

tert-butyl spiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-9-6-16(7-10-19)11-18-13-12(16)5-4-8-17-13/h4-5,8H,6-7,9-11H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIKRZQKTNHVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4′-cyano-3′,4′,5′,6′-tetrahydro-2′H-[3,4′]bipyridinyl-1′-carboxylic acid tert-butyl ester (6 g) and lithium tri-tert-butoxyaluminohydride (72.34 ml), 1M solution in THF) in 1-4-dioxane (90 ml) was refluxed overnight. After cooling, 1 N NaOH (100 ml) and H2O (100 ml) were added slowly at 0° C. Dichloromethane was added to the mixture. The aqueous phase was extracted twice with dichloromethane and the combined organic layers were washed with saturated sodium bicarbonate, dried (magnesium sulfate), filtered and concentrated in vacuo. The crude product was purified by chromatography [SiO2; dichloromethane-methanol (95:5)] to give 5.5 g (46%) of 7-Aza- spiro[indoline-3,4′-piperidine]-1′-carboxylic acid tert-butylester; MS (ES+) 290 (M+H+).
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72.34 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate
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tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate
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tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate
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tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate
Reactant of Route 5
tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate
Reactant of Route 6
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tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate

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